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Compound of Interest

Compound Name: 2-Propylcyclopentanone

Cat. No.: B073189

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-propylcyclopentanone, a key
intermediate and fragrance ingredient. This document details its chemical and physical
properties, outlines synthetic protocols, and discusses its application in the fragrance industry.
Furthermore, it describes the biochemical pathway of its odor perception.

Compound Profile: 2-Propylcyclopentanone

2-Propylcyclopentanone (CAS No. 1193-70-0) is a cyclic ketone recognized for its
contribution to fragrance compositions.[1] It is a colorless to pale yellow liquid with a
characteristic odor profile that makes it a valuable component in the synthesis of complex
scents.[1]

Chemical and Physical Properties:

The following table summarizes the key physical and chemical properties of 2-
propylcyclopentanone.
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Property Value Reference
Molecular Formula CsH140 [1112]
Molecular Weight 126.20 g/mol [2]

IUPAC Name 2-propylcyclopentan-1-one [2]

Boiling Point 182-183 °C (estimated) [11[3]

Flash Point 56.9 °C [1][3]
Density 0.9017 g/cm? (estimate) [1]

Vapor Pressure 0.829 mmHg at 25°C [1]

(estimate)

. Insoluble in water; soluble in
Solubility ] [1]
organic solvents.

Odor Profile:

While specific quantitative odor threshold values for 2-propylcyclopentanone are not readily
available in the literature, it is generally described as having a strong, pungent odor.[1] For
reference, the parent compound, cyclopentanone, has a reported odor threshold. However, this
should be considered a rough estimate as alkyl substitution significantly impacts odor character
and intensity.

Compound Odor Threshold (in air) Reference
Cyclopentanone ~7.7 ppm (mean) [4]
2-Propylcyclopentanone Data not available

Synthesis of 2-Propylcyclopentanone

The synthesis of 2-propylcyclopentanone is typically achieved through the a-alkylation of
cyclopentanone. Two common methods are presented below: alkylation via an enamine
intermediate and alkylation using a strong base like Lithium Diisopropylamide (LDA). A one-pot
synthesis method is also described.
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Synthesis via Enamine Intermediate

This method involves the reaction of cyclopentanone with a secondary amine (e.g., pyrrolidine)
to form an enamine, which is then alkylated with a propyl halide, followed by hydrolysis to yield
the desired product.

Experimental Protocol:
Step 1: Formation of the Enamine

 In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,
combine cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-
toluenesulfonic acid in a suitable solvent such as toluene.

» Heat the mixture to reflux and collect the water that azeotropically distills off.

¢ Once the theoretical amount of water has been collected, cool the reaction mixture to room
temperature.

e Remove the solvent under reduced pressure to yield the crude enamine.
Step 2: Alkylation of the Enamine

o Dissolve the crude enamine in an aprotic solvent like acetonitrile or THF.
e Add 1-bromopropane (1.1 eq) to the solution.

« Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete (monitor by TLC or GC).

Step 3: Hydrolysis

Add an aqueous acid solution (e.g., 10% HCI) to the reaction mixture.

Stir vigorously until the iminium salt is hydrolyzed back to the ketone.

Extract the product with a suitable organic solvent (e.g., diethyl ether).

Wash the organic layer with saturated sodium bicarbonate solution and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by vacuum distillation to obtain 2-propylcyclopentanone.

Synthesis via LDA Alkylation

This method utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to
deprotonate cyclopentanone, forming an enolate which is then alkylated.

Experimental Protocol:

 In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen),
prepare a solution of LDA in a dry, aprotic solvent like THF at -78 °C.

e Slowly add a solution of cyclopentanone (1.0 eq) in dry THF to the LDA solution at -78 °C.

 Allow the mixture to stir at this temperature for 1-2 hours to ensure complete enolate
formation.

e Slowly add 1-bromopropane (1.1 eq) to the enolate solution at -78 °C.

» Allow the reaction to slowly warm to room temperature and stir overnight.

e Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
o Extract the aqueous layer with diethyl ether.

o Combine the organic layers and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

 Purify the crude product by vacuum distillation.

One-Pot Synthesis

A one-pot synthesis approach for 2-alkyl cycloketones has also been developed, offering a
more streamlined process.[5] This method involves the aldol condensation of cyclopentanone
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with propanal followed by in-situ hydrogenation.
Experimental Protocol (Adapted):

o Charge a high-pressure autoclave with cyclopentanone (excess), propanal (1.0 eq), and a
bifunctional catalyst such as Pd/ZrO2.[5]

o Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen.

o Heat the mixture to a specified temperature (e.g., 140 °C) and stir for a designated time until
the reaction is complete.[5]

» Cool the autoclave, vent the hydrogen, and filter to remove the catalyst.

e The resulting mixture can be purified by fractional distillation to isolate 2-
propylcyclopentanone.

Synthesis Workflow Diagram:
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Synthesis of 2-Propylcyclopentanone

Cyclopentanone

Enamine|Pathway LDA Pathway One-Pot|Pathway

Method 1: Enamine Synthesis Method 2: LDA Alkylation Method 3: One-Pot Synthesis

1. Aldol Condensation
(Propanal)

1. Enolate Formation
(LDA, -78 °C)

1. Enamine Formation
(Pyrrolidine, p-TsOH)

2. Alkylation
(1-Bromopropane)

2. Alkylation
(1-Bromopropane)

2. Hydrogenation
(H2, Pd/ZrO2)

3. Hydrolysis
(HsO+)

2-Propylcyclopentanone

Click to download full resolution via product page

Caption: Synthetic routes to 2-propylcyclopentanone.

Application in Fragrance Compositions

2-Propylcyclopentanone and related 2-alkylcyclopentanones are utilized in perfumery to
impart specific olfactory characteristics to a fragrance blend. Due to the lack of publicly
available formulation data for 2-propylcyclopentanone, the following table provides typical
use levels for structurally related 2-alkylcyclopentanones in fragrance concentrates.
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Fragrance Type Typical Use Level (%) Olfactory Contribution
Floral (e.g., Jasmine, 01-20 Adds a fruity, slightly fatty, and
Tuberose) T waxy nuance.

Enhances the natural fruitiness

Fruity (e.g., Peach, Apricot 0.5-5.0
y(eg P ) and provides depth.
Lends a subtle fruity top note
Woody/Chypre 0.05-1.0 to complement the woody
base.
] Varies widely based on the
Fine Fragrance (General) 0.01-15.0

desired effect.[6]

Olfactory Signaling Pathway

The perception of odorants like 2-propylcyclopentanone is initiated by their interaction with
olfactory receptors (ORs), which are G-protein coupled receptors (GPCRS) located on the cilia
of olfactory sensory neurons in the nasal epithelium.[7][8] The binding of an odorant molecule
triggers a signal transduction cascade, leading to the generation of an electrical signal that is

transmitted to the brain.

Olfactory Signaling Cascade Diagram:
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Olfactory Signal Transduction Pathway
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Caption: G-protein coupled olfactory signaling cascade.
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Quality Control

The purity and identity of synthesized 2-propylcyclopentanone should be confirmed using
standard analytical techniques.

Analytical Methods:

Technique Purpose Expected Results

A major peak corresponding to

Gas Chromatography-Mass Purity assessment and the mass-to-charge ratio of 2-
Spectrometry (GC-MS) structural confirmation. propylcyclopentanone (m/z =
126).

Spectra consistent with the

_ structure of 2-
1H and 13C Nuclear Magnetic ovel )
propylcyclopentanone,

Resonance (NMR) Structural elucidation. _ o
showing characteristic shifts
Spectroscopy
for the propyl group and the
cyclopentanone ring.
A strong absorption band
) o ) around 1740 cm~?
Fourier-Transform Infrared Identification of functional )
corresponding to the C=0
(FTIR) Spectroscopy groups. ] )
stretch of a five-membered ring
ketone.
Allows for the sensory
o evaluation of the compound as
Gas Chromatography- Characterization of the odor )
] it elutes from the GC column,
Olfactometry (GC-0) profile.

confirming its characteristic
odor.[9][10]

GC-MS Analysis Workflow:
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GC-MS Analysis Workflow

2-Propylcyclopentanone
Sample
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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